5,5'-Dimethyl BAPTA tetrapotassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

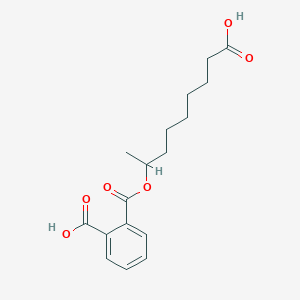

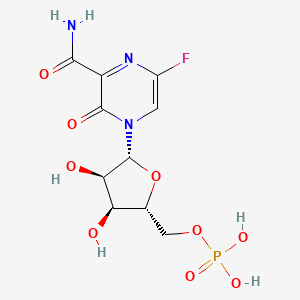

5,5’-Dimethyl BAPTA tetrapotassium salt is a calcium chelator that is commonly used to form calcium buffers with well-defined calcium concentrations . It is a water-soluble, cell membrane-impermeant metal chelator that is relatively selective for Ca2+ ions .

Molecular Structure Analysis

The molecular formula of 5,5’-Dimethyl BAPTA tetrapotassium salt is C24H24K4N2O10 . The molecular weight is 656.85 . The SMILES representation of the molecule is O=C (CN (CC (O [K])=O)C1=CC=C ©C=C1OCCOC2=CC ©=CC=C2N (CC (O [K])=O)CC (O [K])=O)O [K] .Chemical Reactions Analysis

5,5’-Dimethyl BAPTA tetrapotassium salt is known for its ability to chelate calcium ions, which means it can form multiple bonds with a single metal ion (in this case, calcium). This property is utilized to control the cytosolic calcium concentration, an important means to study the roles of calcium .Physical And Chemical Properties Analysis

5,5’-Dimethyl BAPTA tetrapotassium salt is a white to off-white solid . It is soluble in water . The compound is membrane impermeant . It has a calcium dissociation constant (Kd) of 0.16 uM without Mg2+ and 0.44 uM with 1 mM Mg2+ .Wissenschaftliche Forschungsanwendungen

Cell Plate Formation Modulation

5,5'-Dimethyl BAPTA has been studied for its effects on cell plate formation in stamen hair cells of Tradescantia. Various concentrations of this compound modulate cell plate formation, suggesting a role in facilitating diffusion of Ca²⁺ away from regions of elevated concentration. This supports the idea of local Ca²⁺ gradients in the vicinity of the cell plate, playing a part in the cytokinetic process (Jürgens et al., 1994).

Influence on Platelet Shape Change

Research has shown that 5,5'-Dimethyl BAPTA impacts the shape change in platelets. Even when cytosolic Ca²⁺ increases are prevented using this chelator, platelets undergo shape change, though with a delayed onset and decreased rate. This indicates that 5,5'-Dimethyl BAPTA interacts with pathways involving Ca²⁺/calmodulin-stimulated myosin light chain kinase and p160 Rho-associated coiled-coil-containing protein kinase (Paul et al., 1999).

Prostacyclin Production Enhancement

Studies have shown that substituted derivatives of BAPTA-AM, like 5,5'-Dimethyl BAPTA, enhance the production of prostacyclin in bovine aortic endothelial cells. This compound, at certain concentrations, increases the release of free arachidonate induced by ATP but does not affect other metabolic processes, indicating a specific interaction with arachidonate metabolism in endothelial cells (Boeynaems et al., 1993).

Wirkmechanismus

Safety and Hazards

The compound is potentially harmful and should be handled with care . Prolonged or repeated exposure should be avoided. It should not come in contact with eyes, skin, or clothing. If contact occurs, the affected areas should be washed with plenty of water for 15 minutes and medical advice should be sought .

Eigenschaften

IUPAC Name |

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-4-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-5-methylanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O10.4K/c1-15-3-5-19(17(9-15)25(11-21(27)28)12-22(29)30)35-7-8-36-20-6-4-16(2)10-18(20)26(13-23(31)32)14-24(33)34;;;;/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDHIWCRQHXYRV-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24K4N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1148248.png)

![1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol](/img/structure/B1148261.png)